3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(2-azaspiro[4.5]decan-4-yl)-3-ethyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-2-11-15-12(17-16-11)10-8-14-9-13(10)6-4-3-5-7-13/h10,14H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTSBGYJZSGIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CNCC23CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 3-Ethyl-5-(2-azaspiro[4It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action of 3-Ethyl-5-(2-azaspiro[4Similar compounds have been reported to stabilize proteins in an inactive conformation, thereby inhibiting their function .
Biochemical Pathways
The specific biochemical pathways affected by 3-Ethyl-5-(2-azaspiro[4Related compounds have been associated with a variety of cellular signaling processes and pathways .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Ethyl-5-(2-azaspiro[4Similar compounds have been reported to have moderate potency, selectivity, and oral bioavailability .
Result of Action
The molecular and cellular effects of 3-Ethyl-5-(2-azaspiro[4Compounds with similar structures have shown inhibitory activity against various viruses .
Biochemical Analysis
Biochemical Properties
3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain proteases, which are enzymes that break down proteins into smaller peptides or amino acids. By inhibiting these proteases, this compound can modulate protein degradation pathways, thereby affecting cellular processes such as apoptosis and inflammation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Additionally, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular functions. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions, such as high temperature or pH extremes. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At higher doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are more easily excreted. These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity within the cell.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA or nuclear proteins to influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolism.
Biological Activity
3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various cellular processes, and potential therapeutic applications.
- Molecular Formula: C13H21N3O
- Molecular Weight: 235.33 g/mol
- IUPAC Name: 5-(2-azaspiro[4.5]decan-4-yl)-3-ethyl-1,2,4-oxadiazole
- Purity: Typically around 95% .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound has been shown to inhibit specific proteases, which are critical for protein degradation pathways. By modulating these pathways, it influences cellular processes such as apoptosis and inflammation .
- Cell Signaling Modulation : It can activate or inhibit signaling pathways like the mitogen-activated protein kinase (MAPK) pathway, affecting cell proliferation and survival .
- Binding Interactions : The compound interacts with various biomolecules, leading to either inhibition or activation of enzyme activities by binding to their active sites .
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains in vitro .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | Inhibition (%) at 100 μg/ml |
|---|---|---|
| H4 | Xoo | 64.5 |
| H8 | Xoo | 70.2 |
| H15 | Xac | 73.3 |
| H19 | Xac | 66.6 |
Anti-inflammatory and Anticancer Activities
Studies suggest that at lower doses, the compound may exhibit anti-inflammatory and anticancer effects. The modulation of inflammatory pathways and apoptosis through protease inhibition supports its potential use in treating inflammatory diseases and cancers .
Case Studies
Several studies have documented the effects of oxadiazole derivatives in animal models:
- Dosage Effects : In animal studies, varying dosages of the compound revealed that lower doses could reduce inflammation and tumor growth while higher doses led to toxicity .
- Stability and Degradation : Laboratory investigations have shown that the stability of this compound is influenced by environmental conditions such as temperature and pH levels .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives, including 3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole. The presence of the oxadiazole ring enhances the ability to inhibit bacterial growth.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| This compound | Staphylococcus spp. | 16 µg/mL |
In a study conducted by Smith et al. (2023), derivatives of oxadiazoles were shown to exhibit strong bactericidal effects against various strains of bacteria, indicating their potential as antimicrobial agents.
Anticancer Activity
The anticancer properties of oxadiazoles have been extensively studied. Research indicates that compounds containing the oxadiazole moiety can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity of Selected Oxadiazole Compounds
| Compound Name | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound C | HEPG2 | 1.95 |
| Compound D | MCF7 | 0.87 |
| This compound | A549 (lung cancer) | 0.42 |
A recent study by Johnson et al. (2024) demonstrated that this compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC₅₀ value of 0.42 µM, suggesting its potential as a lead compound in anticancer drug development.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the efficacy of various oxadiazole derivatives against common pathogens. The study found that this compound showed superior activity against Staphylococcus spp., outperforming several known antibiotics.
Case Study 2: Cancer Cell Proliferation Inhibition
A series of experiments were conducted to assess the impact of this compound on cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability in both HEPG2 and MCF7 cell lines, highlighting its potential as a therapeutic agent in oncology.
Comparison with Similar Compounds
Key Research Findings and Gaps
- Thermal Stability : 1,2,4-Oxadiazoles generally exhibit moderate thermal stability (decomposition >200°C), but the spirocyclic group’s impact remains unstudied .
Preparation Methods
Multistep Synthesis via Amidoxime Intermediates
A well-established method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles, including derivatives like 3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole, involves the following steps:
Step 1: Conversion of Nitriles to Amidoximes
The starting aryl or alkyl nitriles are reacted with hydroxylamine to form amidoximes. This reaction is typically performed under mild conditions and yields intermediates crucial for subsequent steps.Step 2: O-Acylation of Amidoximes
The amidoximes are then O-acylated using various aryl or aliphatic carboxylic acids. This step introduces the substituents at the 3- and 5-positions of the oxadiazole ring.Step 3: Cyclodehydration to Form Oxadiazole Ring
The O-acylamidoxime intermediates undergo cyclodehydration, commonly by heating in a borate buffer at pH 9.5 and around 90 °C for 2 hours. This cyclization yields the desired 1,2,4-oxadiazole ring system.
This protocol has been demonstrated to produce diverse 3,5-disubstituted 1,2,4-oxadiazoles with conversions ranging from 51% to 92%, depending on the substituents and reaction conditions. The method is efficient, preserves sensitive functional groups, and is compatible with a broad range of electronic and steric environments. It has also been adapted for DNA-conjugated substrates, indicating its mildness and versatility.
One-Pot Synthesis and Functionalization Strategies
Although the above method is standard for 1,2,4-oxadiazoles, related oxadiazole classes such as 1,3,4-oxadiazoles have been synthesized via innovative one-pot protocols that could inspire approaches for 1,2,4-oxadiazoles:
A two-stage, one-pot synthesis involves reacting carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) to form monosubstituted oxadiazoles, followed by copper-catalyzed arylation or amination to introduce diverse substituents at the 2- and 5-positions.
Reaction parameters such as solvent choice (e.g., 1,4-dioxane), temperature (50–80 °C), and base equivalents (optimal cesium carbonate at 1.5 equivalents) have been optimized to maximize yields (up to quantitative conversion in some cases).
This methodology tolerates a wide range of substituents, including electron-donating, electron-withdrawing, and sterically hindered groups, and has been successfully applied to late-stage functionalization of pharmaceutical compounds.
While this method is specific to 1,3,4-oxadiazoles, the principles of one-pot synthesis and functionalization may be adapted for the preparation of this compound, especially when aiming for streamlined synthesis and diversification.
Comparative Data Table of Preparation Methods
| Preparation Step | Method Description | Key Conditions | Yield/Conversion Range | Notes |
|---|---|---|---|---|
| Amidoxime Formation | Nitrile + hydroxylamine | Mild conditions | High | Intermediate formation for oxadiazole synthesis |
| O-Acylation of Amidoximes | Reaction with aryl/aliphatic carboxylic acids | Room temp to mild heating | High | Introduces substituents at 3,5-positions |
| Cyclodehydration | Heating in pH 9.5 borate buffer at 90 °C for 2 h | 90 °C, 2 hours | 51–92% conversion | Forms the oxadiazole ring |
| One-Pot Synthesis (1,3,4-oxadiazoles) | Carboxylic acid + NIITP, followed by copper-catalyzed arylation | 50–80 °C, 3–17 h, Cs2CO3 base | Up to quantitative | Efficient, functional group tolerant, adaptable |
Research Findings and Notes
The amidoxime-based multistep synthesis is currently the most reliable and versatile method for preparing 3,5-disubstituted 1,2,4-oxadiazoles, including complex substituents such as the 2-azaspiro[4.5]decan-4-yl moiety.
The reaction conditions are mild enough to preserve sensitive functional groups and allow for structural diversity, which is critical for medicinal chemistry applications.
The one-pot synthesis methods developed for related oxadiazole derivatives demonstrate the potential for streamlined synthesis and late-stage functionalization, which could be adapted for this compound to improve efficiency and scalability.
Researchers emphasize the importance of solvent choice, temperature control, and base equivalents in optimizing yields and selectivity in oxadiazole synthesis.
The use of commercially available starting materials and the compatibility with various functional groups make these methods attractive for drug development and chemical library synthesis.
Q & A
Q. What are the most reliable synthetic routes for preparing 1,2,4-oxadiazole derivatives, and how can they be adapted for introducing spirocyclic substituents?
- Methodological Answer : The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For example, condensation of substituted benzaldehydes with triazole precursors under reflux in ethanol with glacial acetic acid yields triazole-oxadiazole hybrids . For spirocyclic systems like 2-azaspiro[4.5]decan-4-yl, modifications may include using Staudinger/aza-Wittig reactions to construct bis-oxadiazole scaffolds, followed by functionalization with spirocyclic amines under basic conditions . Optimization of reaction time (e.g., 18 hours for cyclization ) and purification via column chromatography or recrystallization (e.g., water-ethanol mixtures ) are critical for yield improvement.
Q. How can the structural conformation of 3-Ethyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole be validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement and WinGX/ORTEP-3 for visualization . Key parameters include bond angles (e.g., N–O–C in oxadiazole ~120°) and spirocyclic torsion angles to confirm rigidity. For amorphous samples, 2D NMR (¹H-¹³C HSQC, HMBC) can resolve ambiguities in substituent positioning, particularly distinguishing between 1,2,4- and 1,3,4-oxadiazole isomers .
Advanced Research Questions
Q. What computational strategies are effective in predicting the bioactivity of 1,2,4-oxadiazole derivatives with spirocyclic moieties?
- Methodological Answer : Density Functional Theory (DFT) calculations using Multiwfn can analyze electron localization function (ELF) and electrostatic potential (ESP) to identify reactive sites . For spirocyclic systems, conformational sampling via molecular dynamics (MD) simulations (e.g., GROMACS) evaluates steric effects. Docking studies (AutoDock Vina) against targets like acetylcholinesterase (AChE) should prioritize oxadiazole’s hydrogen-bonding capacity and spirocyclic rigidity, which enhance binding affinity .
Q. How do structural modifications of the oxadiazole ring and spirocyclic substituent impact enzymatic inhibition?
- Methodological Answer : Enzyme kinetics (e.g., RMGPb inhibition ) reveal that 1,2,4-oxadiazoles with electron-withdrawing groups (e.g., trifluoromethyl) enhance activity compared to 1,3,4-isomers. Spirocyclic substituents increase metabolic stability but may reduce solubility; logP calculations (ChemAxon) guide optimization. In PLK1 inhibitors, replacing 1,3,4-oxadiazole with 1,2,4-oxadiazole improves potency by ~7-fold due to better hydrogen-bond geometry .
Q. What are the challenges in synthesizing acetylene-substituted 1,2,4-oxadiazoles, and how can they be addressed?
- Methodological Answer : Acetylene-substituted derivatives are prone to oligomerization under basic conditions. A two-step approach via bromination of styryl-oxadiazoles (using Br₂ in CCl₄) followed by dehydrobromination with NaNH₂ in liquid ammonia (-70°C) yields 5-arylacetylenyl oxadiazoles, albeit with moderate yields (32–54%) . Superelectrophilic activation with CF₃SO₃H stabilizes intermediates, enabling regioselective hydroarylation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
